

What is the CAS number for 5-Isobutylimidazolidine-2,4-dione?

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Compound of Interest

Compound Name: 5-Isobutylimidazolidine-2,4-dione

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An In-Depth Technical Guide to **5-Isobutylimidazolidine-2,4-dione**

For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of **5-Isobutylimidazolidine-2,4-dione**, a heterocyclic compound belonging to the hydantoin class. The primary identifier for this compound is CAS Number: 67337-73-9.^[1] Hydantoins are a significant scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.^{[2][3]} This document details the synthesis of **5-Isobutylimidazolidine-2,4-dione** via the Bucherer-Bergs reaction, its physicochemical properties, methods for its characterization, and the broader biological context of the imidazolidine-2,4-dione class of molecules. Experimental protocols for synthesis and a representative biological assay are provided to offer actionable insights for laboratory professionals.

Core Compound Identification and Properties

5-Isobutylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, also known as hydantoin, substituted at the 5-position with an isobutyl group. Its core identifiers and computed physicochemical properties are summarized below.

Property	Value	Source
CAS Number	67337-73-9	[ChemSrc][1]
Molecular Formula	C ₇ H ₁₂ N ₂ O ₂	(Calculated)
Molecular Weight	156.18 g/mol	(Calculated)
IUPAC Name	5-(2-methylpropyl)imidazolidine-2,4-dione	(Standard Nomenclature)
Synonyms	5-Isobutylhydantoin	(Common Name)

Synthesis Pathway: The Bucherer-Bergs Reaction

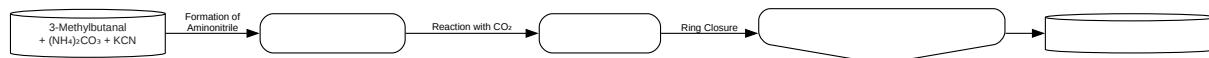
The most established and versatile method for synthesizing 5,5-disubstituted and 5-substituted hydantoins is the Bucherer-Bergs reaction.[4][5] This multicomponent reaction offers an efficient pathway to compounds like **5-Isobutylimidazolidine-2,4-dione** from readily available starting materials.[6][7]

Reaction Mechanism

The reaction proceeds by heating an aldehyde or ketone (in this case, 3-methylbutanal) with potassium cyanide and ammonium carbonate.[4][8] The mechanism involves the initial formation of an aminonitrile intermediate, which then undergoes cyclization to yield the final hydantoin product.[6][9]

The key steps are:

- Formation of an imine from the aldehyde and ammonia (derived from ammonium carbonate).
- Nucleophilic attack by the cyanide ion to form an α -aminonitrile.
- Nucleophilic addition of the amino group to carbon dioxide (from ammonium carbonate) to form a cyano-carbamic acid.
- Intramolecular cyclization and rearrangement to yield the stable hydantoin ring.[8]

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Caption: Workflow of the Bucherer-Bergs reaction for hydantoin synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of **5-Isobutylimidazolidine-2,4-dione** based on established Bucherer-Bergs reaction conditions.[\[4\]](#)[\[6\]](#)[\[10\]](#)

Materials:

- 3-Methylbutanal (Isovaleraldehyde)
- Potassium Cyanide (KCN)
- Ammonium Carbonate ($(\text{NH}_4)_2\text{CO}_3$)
- Ethanol
- Water
- Hydrochloric Acid (HCl)

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine ammonium carbonate (2.0 molar equivalents) and 50 mL of 50% aqueous ethanol. Stir the mixture until the solid is mostly dissolved.
- Addition of Reactants: Add 3-methylbutanal (1.0 molar equivalent) to the flask. Subsequently, and with extreme caution in a well-ventilated fume hood, add potassium cyanide (1.2 molar equivalents).

- Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-70°C) with continuous stirring.[5][10] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
- Workup and Isolation: After cooling the mixture to room temperature, slowly acidify it with concentrated HCl to a pH of ~2-3. This step should be performed in a fume hood as it may release residual hydrogen cyanide gas.
- Precipitation: The hydantoin product will precipitate out of the acidic solution. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
- Purification: Collect the crude product by vacuum filtration and wash the solid with cold water. The product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure **5-Isobutylimidazolidine-2,4-dione** as a crystalline solid.

Safety Precaution: Potassium cyanide is highly toxic. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). A cyanide antidote kit should be readily available.[6]

Analytical Characterization

Structural confirmation of the synthesized **5-Isobutylimidazolidine-2,4-dione** is achieved through standard spectroscopic techniques. The following table outlines the expected spectral data based on the compound's structure and data from analogous compounds.[2]

Technique	Expected Observations
¹ H NMR	Signals corresponding to the isobutyl group protons (doublet for two CH ₃ , multiplet for CH, and multiplet for CH ₂), a signal for the C5-proton, and two broad singlets for the N-H protons of the hydantoin ring.
¹³ C NMR	Resonances for the two carbonyl carbons (C2 and C4) in the downfield region (~155-175 ppm), signals for the isobutyl carbons, and a signal for the C5 carbon.
Mass Spectrometry	A molecular ion peak [M+H] ⁺ corresponding to the calculated molecular weight (157.09).
IR Spectroscopy	Characteristic absorption bands for N-H stretching (~3200 cm ⁻¹), C-H stretching (~2960 cm ⁻¹), and two distinct C=O stretching bands for the hydantoin ring (~1710 and ~1770 cm ⁻¹).

Biological and Pharmacological Context of Hydantoins

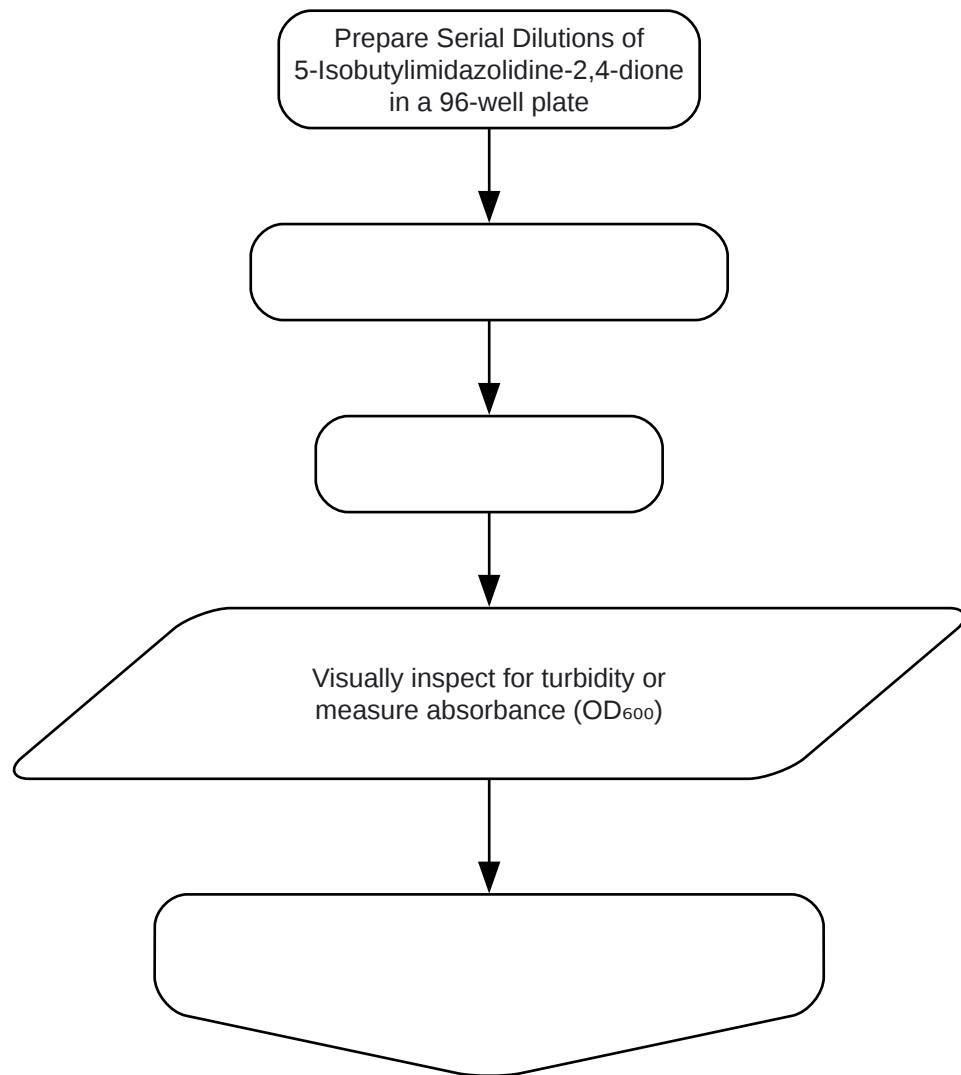
The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.^{[2][3]} While specific bioactivity data for **5-Isobutylimidazolidine-2,4-dione** is not extensively published, its structural class is associated with significant therapeutic potential.

Biological Activity	Examples of Hydantoin Derivatives	References
Anticancer	5-aryl-substituted hydantoins have shown efficacy against various cancer cell lines.	[11] [12] [13]
Antimicrobial	Thiazolidine-2,4-diones and hydantoins exhibit activity against Gram-positive and Gram-negative bacteria.	[14] [15]
Anticonvulsant	Phenytoin (5,5-diphenylhydantoin) is a well-known antiepileptic drug.	[4] [10]
Anti-inflammatory	Certain derivatives have been investigated as inhibitors of inflammatory pathways.	[3] [16]

Given this precedent, **5-Isobutylimidazolidine-2,4-dione** represents a valuable candidate for screening in anticancer, antimicrobial, and neurological disease assays.

Exemplary Protocol: Antimicrobial Susceptibility Testing

To assess the potential antimicrobial activity of **5-Isobutylimidazolidine-2,4-dione**, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be employed.[\[15\]](#)



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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step MIC Protocol

- Preparation of Stock Solution: Dissolve a known weight of **5-Isobutylimidazolidine-2,4-dione** in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton broth to achieve a range of desired concentrations.
- Bacterial Inoculum: Prepare a bacterial suspension (e.g., *Staphylococcus aureus*) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final

concentration of approximately 5×10^5 CFU/mL in each well.

- Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only) in the plate.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Directions

5-Isobutylimidazolidine-2,4-dione (CAS: 67337-73-9) is a readily synthesizable member of the pharmacologically significant hydantoin family. The Bucherer-Bergs reaction provides a reliable and scalable method for its production. While this specific molecule remains underexplored, the extensive history of its structural class suggests high potential for its application in drug discovery. Future research should focus on the synthesis and subsequent screening of this compound and its derivatives in a variety of biological assays, particularly for anticancer and antimicrobial activities, to unlock its therapeutic potential.

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